

# An In-depth Technical Guide to 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic Acid

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## Compound of Interest

**Compound Name:** 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid

**Cat. No.:** B554594

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## Introduction

**1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid**, also known as N-Cbz-1-aminocyclopropanecarboxylic acid (Z-Acc-OH), is a synthetic amino acid derivative that plays a significant role as a building block in peptide and peptidomimetic chemistry. Its rigid cyclopropane backbone imparts unique conformational constraints on peptide structures, a property that is highly sought after in drug design to enhance metabolic stability, receptor affinity, and selectivity.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the structure, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical research and development.

The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a natural, non-proteinogenic amino acid that functions as a precursor to the plant hormone ethylene.<sup>[3][4]</sup> In mammals, ACC has been shown to be an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.<sup>[3]</sup> The benzyloxycarbonyl (Cbz or Z) protecting group on the amino function of ACC allows for its use in standard peptide synthesis protocols.<sup>[1]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid** is provided below. This data is essential for the identification, characterization, and quality control of the compound.

## Physicochemical Properties

Property	Value	Reference
CAS Number	84677-06-5	[5]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO <sub>4</sub>	[5]
Molecular Weight	235.24 g/mol	[5]
Melting Point	159 °C	[6]
Appearance	White to off-white solid/powder	N/A
Solubility	Soluble in many organic solvents	N/A

## Spectroscopic Data

While a complete set of experimentally-verified high-resolution spectra for **1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid** is not readily available in public databases, the expected spectral characteristics can be inferred from the known spectra of its parent compound, 1-aminocyclopropanecarboxylic acid, and the benzyloxycarbonyl protecting group.

Expected <sup>1</sup>H NMR (Proton NMR) Data:

Protons	Expected Chemical Shift (ppm)	Multiplicity
Cyclopropane CH <sub>2</sub>	1.0 - 1.5	m
Benzyl CH <sub>2</sub>	~5.1	s
Aromatic CH	7.2 - 7.4	m
NH	Variable	br s
COOH	>10	br s

Expected <sup>13</sup>C NMR (Carbon-13 NMR) Data:

Carbon	Expected Chemical Shift (ppm)
Cyclopropane CH <sub>2</sub>	15 - 25
Cyclopropane C-NH	30 - 40
Benzyl CH <sub>2</sub>	~67
Aromatic CH	127 - 129
Aromatic C (ipso)	~136
C=O (Cbz)	~156
C=O (Carboxylic Acid)	>170

Expected IR (Infrared) Spectroscopy Data:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Appearance
O-H (Carboxylic Acid)	2500-3300	Broad
C-H (Aromatic/Alkane)	2850-3100	Sharp
C=O (Carbamic Acid)	~1715	Strong
C=O (Carboxylic Acid)	~1695	Strong
N-H Bend	1500-1550	Moderate
C-O Stretch	1200-1300	Strong

Expected Mass Spectrometry (MS) Data:

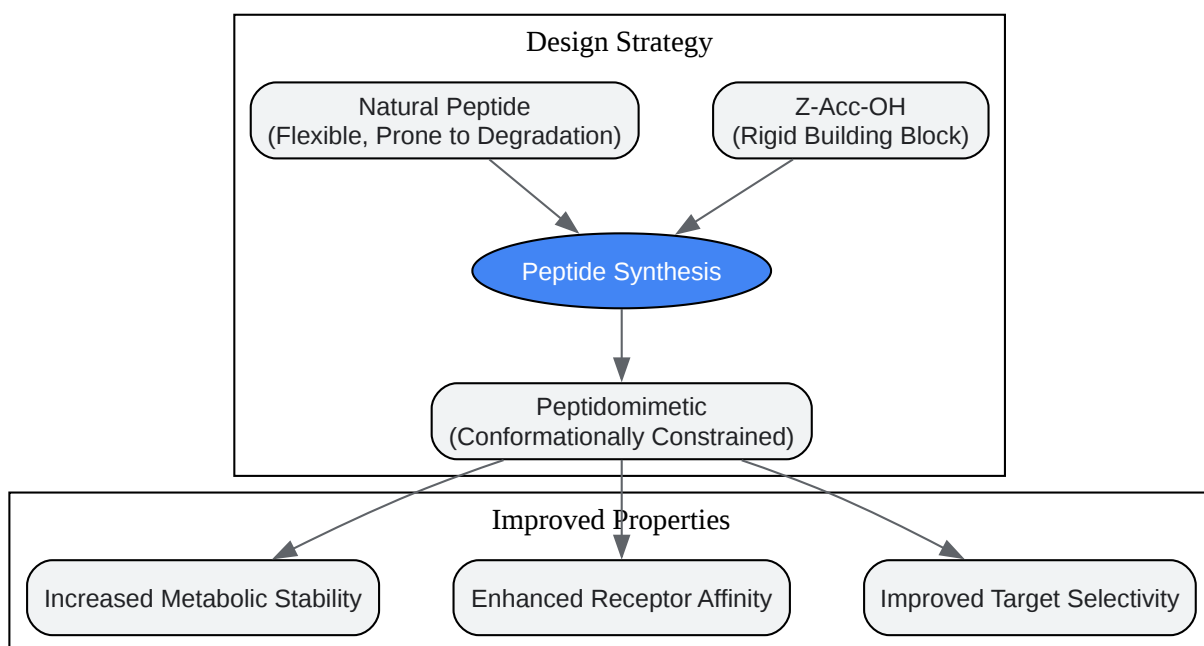
The mass spectrum would be expected to show the molecular ion peak [M]<sup>+</sup> at m/z 235, along with characteristic fragmentation patterns corresponding to the loss of the benzyl group (m/z 91) and the benzyloxycarbonyl group.

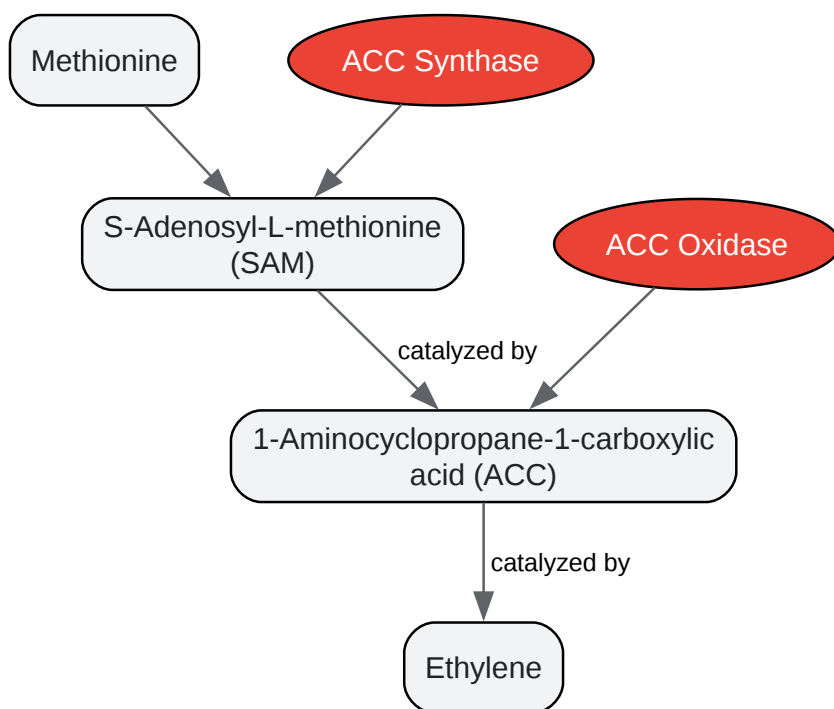
## Synthesis and Purification

The synthesis of **1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid** typically involves the protection of the amino group of 1-aminocyclopropanecarboxylic acid (ACC). While a specific detailed protocol for this exact transformation is not widely published in a single source, a general procedure can be adapted from standard organic synthesis techniques for the N-protection of amino acids.

## Synthesis Workflow

The synthesis can be logically represented by the following workflow:





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